

# understanding the colorimetric basis of the DNS assay

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Compound of Interest

Compound Name: 3,5-Dinitrosalicylic acid

Cat. No.: B1666277 Get Quote

## **Core Principle: The Redox Reaction**

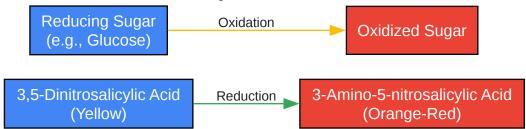
The foundation of the DNS assay is a redox reaction that occurs between the DNS reagent and a reducing sugar in an alkaline environment.[2][3] Reducing sugars are carbohydrates that possess a free aldehyde or ketone functional group, which allows them to act as reducing agents.[4][5]

Under alkaline conditions and upon heating, the **3,5-dinitrosalicylic acid** is reduced by the sugar. Specifically, one of the nitro groups (-NO<sub>2</sub>) on the DNS molecule is reduced to an amino group (-NH<sub>2</sub>).[6] This reaction converts the yellow-colored **3,5-dinitrosalicylic acid** into 3-amino-5-nitrosalicylic acid, which is an orange-red to brown colored compound.[2][3][4]

The intensity of the resulting color is directly proportional to the concentration of the reducing sugar in the sample.[2][7] This color change can be quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength of 540 nm.[1][2][3] By comparing the absorbance of an unknown sample to a standard curve prepared with known concentrations of a specific reducing sugar (e.g., glucose), the concentration of the reducing sugar in the sample can be accurately determined.[2][4]

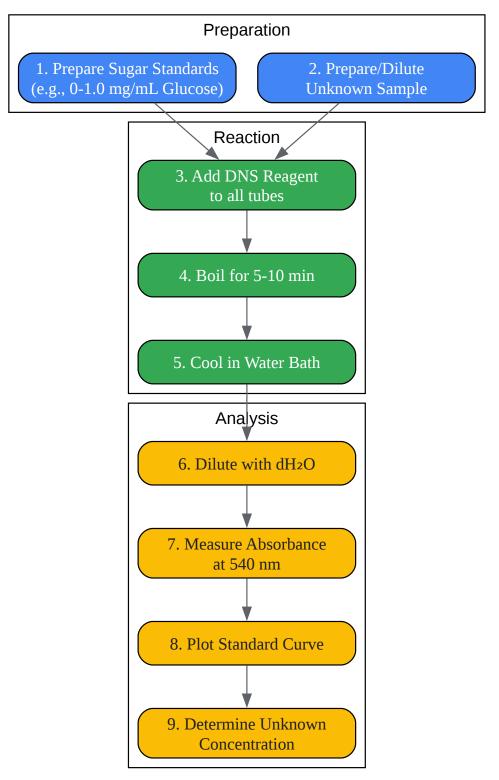


## **DNS Assay Chemical Reaction**





## **DNS Assay Experimental Workflow**



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### References

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